molecular formula C21H23N3O B608216 JNJ-40068782 CAS No. 950196-50-6

JNJ-40068782

Cat. No.: B608216
CAS No.: 950196-50-6
M. Wt: 333.44
InChI Key: RVRHQHDKALSKLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-40068782 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the pyridine core.
  • Introduction of the cyano group.
  • Cyclopropylmethylation.
  • Piperidine ring formation.
  • Final coupling to form the target compound.

Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

JNJ-40068782 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Mechanism of Action

JNJ-40068782 exerts its effects by binding to the metabotropic glutamate type 2 receptor and enhancing its response to glutamate. This positive allosteric modulation leads to increased receptor activity, which can modulate neurotransmission and potentially alleviate symptoms of central nervous system disorders. The molecular targets and pathways involved include the glutamatergic signaling pathway and various downstream effectors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-40068782 is unique due to its high potency, selectivity, and systemic activity as a positive allosteric modulator of the metabotropic glutamate type 2 receptor. Its pharmacological profile makes it a valuable tool for studying the receptor’s role in central nervous system disorders and exploring potential therapeutic applications .

Properties

CAS No.

950196-50-6

Molecular Formula

C21H23N3O

Molecular Weight

333.44

IUPAC Name

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2

InChI Key

RVRHQHDKALSKLY-UHFFFAOYSA-N

SMILES

N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-40068782;  JNJ 40068782;  JNJ40068782 .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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